molecular formula C35H41N3O7 B1602937 1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester CAS No. 406213-01-2

1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester

Cat. No. B1602937
M. Wt: 615.7 g/mol
InChI Key: DYYYFUGBXFUYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C35H41N3O7 and its molecular weight is 615.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Research has developed various synthesis techniques for piperidine and related compounds, demonstrating their potential in creating substances with significant biological activities. For example, the synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester showed potent antihistaminic activity, highlighting the chemical versatility and therapeutic potential of these compounds (Maynard et al., 1993).

Antimicrobial Activity

Compounds derived from piperidine and related structures have been investigated for their antimicrobial properties. For instance, new 1,2,4-triazol-3-one derivatives displayed good activity against test microorganisms, suggesting their application in developing new antimicrobial agents (Fandaklı et al., 2012).

Inhibitory and Pharmacological Activities

Studies have also explored the inhibitory effects of piperidine derivatives on enzymes like Cytochrome P450, indicating their potential in drug metabolism and therapeutic interventions for conditions such as depression (Hvenegaard et al., 2012). Furthermore, novel benzodifuranyl compounds derived from piperidine showed promising anti-inflammatory and analgesic activities, indicating their therapeutic relevance (Abu‐Hashem et al., 2020).

Polyamide Synthesis

Piperidinecarboxylic acid derivatives have been utilized in synthesizing polyamides with specific functional groups, such as uracil and adenine, showcasing the compound's utility in creating polymers with potential biomedical applications (Hattori & Kinoshita, 1979).

properties

IUPAC Name

tert-butyl 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-2-oxo-1,4-dihydropyrido[2,3-d][1,3]oxazin-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41N3O7/c1-35(2,3)45-34(40)38-16-6-7-24(18-38)26-17-28(36-32-27(26)21-44-33(39)37-32)31-29(42-19-22-10-11-22)8-5-9-30(31)43-20-23-12-14-25(41-4)15-13-23/h5,8-9,12-15,17,22,24H,6-7,10-11,16,18-21H2,1-4H3,(H,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYYFUGBXFUYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)OCC6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623988
Record name tert-Butyl 3-(7-{2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl}-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester

CAS RN

406213-01-2
Record name tert-Butyl 3-(7-{2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl}-2-oxo-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Reactant of Route 3
1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Reactant of Route 4
1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Reactant of Route 6
1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester

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